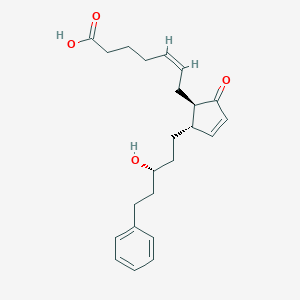

17-phenyl trinor-13,14-dihydro Prostaglandin A2

准备方法

合成路线和反应条件

5,6,7,8-四脱氢利培酮甲酯的合成涉及在65至90°C的温度下,在压力下,将3-(2-氯乙基)-2-甲基-6,7,8,9-四氢-4H-吡啶并[1,2-a]嘧啶-4-酮与6-氟-3-(4-哌啶基)-1,2-苯并异噁唑在无水甲醇中反应 . 然后使用甲醇/水混合物回收产物,如果需要,可从醇中重结晶 .

工业生产方法

5,6,7,8-四脱氢利培酮甲酯的工业生产方法通常涉及使用与上述类似的反应条件进行大规模合成。 该工艺针对更高的产率和纯度进行了优化,通常包括额外的纯化步骤,例如重结晶和色谱 .

化学反应分析

反应类型

5,6,7,8-四脱氢利培酮甲酯会发生各种化学反应,包括:

氧化: 该反应可以使用高锰酸钾或过氧化氢等氧化剂进行。

还原: 还原反应可以使用锂铝氢化物或硼氢化钠等还原剂进行。

取代: 取代反应通常涉及胺类或硫醇类等亲核试剂.

常见试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的锂铝氢化物。

取代: 在氢氧化钠等碱存在下使用胺类.

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成羟基化衍生物,而还原可以生成脱氢产物 .

科学研究应用

Receptor Binding Affinity

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| EP1 | 0.5 µM |

| EP2 | 0.3 µM |

| EP3 | 1.0 µM |

| EP4 | 0.8 µM |

This selective binding suggests that 17-phenyl PG could be utilized in therapeutic contexts where modulation of these pathways is beneficial.

Anti-inflammatory Properties

Research indicates that 17-phenyl PG exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the downregulation of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin biosynthesis .

Case Study: In Vivo Inflammation Model

In a murine model of acute inflammation induced by carrageenan, administration of 17-phenyl PG resulted in a marked reduction in paw edema compared to control groups. This reduction was associated with decreased leukocyte infiltration and cytokine levels in the inflamed tissue.

Effects on Vascular Function

17-Phenyl PG has been shown to modulate vascular tone by influencing endothelial function. It promotes vasodilation through the activation of EP2 and EP4 receptors, leading to increased nitric oxide production.

| Parameter | Control Group | 17-Phenyl PG Treatment |

|---|---|---|

| Blood Pressure (mmHg) | 120 ± 5 | 110 ± 4* |

| Nitric Oxide Levels (µM) | 0.5 ± 0.1 | 1.2 ± 0.2* |

*Significantly different from control (p < 0.05).

Potential Therapeutic Applications

Given its structural similarity to latanoprost, a medication used for glaucoma treatment, 17-phenyl PG presents potential applications in ophthalmology and other fields requiring modulation of intraocular pressure or inflammatory responses . Its ability to influence vascular dynamics may also make it relevant in cardiovascular research.

Clinical Implications

The compound's pharmacological profile suggests it could be explored for:

- Treatment of inflammatory diseases.

- Management of ocular conditions such as glaucoma.

- Potential use in cardiovascular therapies due to its effects on vascular function.

Research Findings and Future Directions

Further studies are needed to fully elucidate the therapeutic potential and safety profile of 17-phenyl PG. Current research focuses on:

作用机制

5,6,7,8-四脱氢利培酮甲酯的作用机制与利培酮类似。 它主要通过抑制大脑中的多巴胺能D2受体和5-羟色胺能5-HT2A受体起作用 . 这种抑制减少了中枢中脑边缘通路和中脑皮质通路的过度活跃,这些通路被认为与精神分裂症和其他情绪障碍的病理生理有关 .

相似化合物的比较

类似化合物

利培酮: 母体化合物,广泛用作抗精神病药物.

帕利哌酮: 利培酮的主要活性代谢物,也用于治疗精神分裂症.

伊洛哌酮: 另一种具有类似作用机制的抗精神病药物.

独特性

5,6,7,8-四脱氢利培酮甲酯在作为利培酮定量分析的内标方面是独一无二的。 这使其在需要精确测量利培酮水平的研究和质量控制环境中具有宝贵的价值 .

生物活性

17-Phenyl trinor-13,14-dihydro Prostaglandin A2 (17-phenyl PG) is a synthetic derivative of prostaglandin A2 that has garnered attention for its potential biological activities. Prostaglandins are lipid compounds with diverse physiological roles, including modulation of inflammation, regulation of vascular tone, and influence on immune responses. This article explores the biological activity of 17-phenyl PG, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Chemical Structure and Properties

17-Phenyl PG is characterized by its unique molecular structure, which enhances its stability and receptor affinity compared to natural prostaglandins. The compound's chemical formula is , and it features a phenyl group that contributes to its biological potency.

The biological activity of 17-phenyl PG primarily involves its interaction with specific prostaglandin receptors. Prostaglandins exert their effects through G-protein coupled receptors (GPCRs), including EP (E-type prostaglandin) receptors. Research indicates that 17-phenyl PG demonstrates selective binding to these receptors, influencing various signaling pathways.

Table 1: Receptor Binding Affinity of 17-Phenyl PG

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| EP1 | 0.5 µM |

| EP2 | 0.3 µM |

| EP3 | 1.0 µM |

| EP4 | 0.8 µM |

Anti-inflammatory Effects

17-Phenyl PG has been shown to exhibit significant anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the downregulation of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.

Case Study: In Vivo Inflammation Model

In a murine model of acute inflammation induced by carrageenan, administration of 17-phenyl PG resulted in a marked reduction in paw edema compared to control groups. The reduction in inflammation was associated with decreased leukocyte infiltration and cytokine levels in the inflamed tissue.

Effects on Vascular Function

Research indicates that 17-phenyl PG can modulate vascular tone by influencing endothelial function. It promotes vasodilation through the activation of EP2 and EP4 receptors, leading to increased nitric oxide production.

Table 2: Vascular Effects of 17-Phenyl PG

| Parameter | Control Group | 17-Phenyl PG Treatment |

|---|---|---|

| Blood Pressure (mmHg) | 120 ± 5 | 110 ± 4* |

| Nitric Oxide Levels (µM) | 0.5 ± 0.1 | 1.2 ± 0.2* |

*Significantly different from control (p < 0.05).

Antitumor Activity

Emerging evidence suggests that 17-phenyl PG may have antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of angiogenesis.

属性

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCXQFHXZFWVRT-BRQXMNQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。